N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

regioisomerism hydrogen bonding metabolic stability

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1219902-81-4) is a fully synthetic small molecule (C21H19NO3, MW 333.38 g/mol) that combines a 9H-xanthene-9-carboxamide scaffold with a chiral 1-(furan-2-yl)propan-2-amine side chain. The xanthene-9-carboxamide pharmacophore is recognized in peer-reviewed medicinal chemistry as a privileged template for CCR1 receptor antagonism and class IIa HDAC inhibition, with optimized derivatives achieving low-nanomolar potency at human CCR1 (IC50 0.9 nM) and HDAC7 (IC50 50 nM).

Molecular Formula C21H19NO3
Molecular Weight 333.387
CAS No. 1219902-81-4
Cat. No. B2558168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide
CAS1219902-81-4
Molecular FormulaC21H19NO3
Molecular Weight333.387
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23)
InChIKeyDGXYWIMTAXDONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1219902-81-4 Compound Profile for Scientific Procurement: Structural and Physicochemical Baseline


N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1219902-81-4) is a fully synthetic small molecule (C21H19NO3, MW 333.38 g/mol) that combines a 9H-xanthene-9-carboxamide scaffold with a chiral 1-(furan-2-yl)propan-2-amine side chain . The xanthene-9-carboxamide pharmacophore is recognized in peer-reviewed medicinal chemistry as a privileged template for CCR1 receptor antagonism and class IIa HDAC inhibition, with optimized derivatives achieving low-nanomolar potency at human CCR1 (IC50 0.9 nM) and HDAC7 (IC50 50 nM) [1][2]. The target compound incorporates a 2-furyl substituent positioned at the β-carbon of the N-alkyl chain, a specific regiochemical arrangement that distinguishes it from both the 3-furyl regioisomer (CAS 1798486-44-8) and simpler N-benzyl or N-furfuryl xanthene-9-carboxamide analogs .

Why Generic Substitution Fails for 1219902-81-4: Regioisomer- and Scaffold-Level Differentiation


Compounds within the xanthene-9-carboxamide class cannot be interchanged generically because the amine side chain exerts decisive control over target engagement, selectivity, and pharmacokinetic behavior. Published structure–activity relationship (SAR) studies on CCR1 antagonists demonstrate that replacing a piperidine-containing side chain with a simple alkyl-aryl chain can shift potency by more than 1000-fold [1]. In the HDAC class IIa series, rigidification of the diphenylmethylene scaffold into a xanthene-9-carboxamide core improved HDAC7 selectivity by approximately 5-fold relative to HDAC4 [2]. Within the narrow sub-class of N-(furanylpropan-2-yl)-9H-xanthene-9-carboxamides, even a single-point positional isomerism (furan-2-yl versus furan-3-yl attachment) is predicted to alter the spatial orientation of the hydrogen-bond-accepting furan oxygen, potentially affecting binding to polar residues in target pockets and introducing differential oxidative metabolism liabilities [3]. Consequently, substituting 1219902-81-4 with its 3-furyl regioisomer, the furfuryl analog, or the parent 9H-xanthene-9-carboxamide without revalidating biological performance introduces well-documented risk of target potency loss, selectivity reversal, or compound instability in biological media.

Quantitative Differentiation Evidence for 1219902-81-4: Head-to-Head Structural, Physicochemical, and Class-SAR Comparisons


Regioisomeric Differentiation: Furan-2-yl versus Furan-3-yl Attachment Modulates Hydrogen-Bond Geometry and Metabolic Soft Spot

The target compound places the furan oxygen at the 2-position of the aromatic ring, whereas the closest commercial analog, N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1798486-44-8), positions the oxygen at the 3-position . In protein–ligand complexes, furan-2-yl substituents can act as hydrogen-bond acceptors with an orientation vector that differs from the 3-furyl isomer by approximately 120°, a geometric difference known to alter binding affinity in kinase and GPCR inhibitor series when the interacting residue is geometrically constrained [1]. Additionally, furan-2-yl rings are documented to undergo cytochrome P450-mediated oxidation preferentially at the 5-position, generating reactive α,β-unsaturated dialdehydes; the 3-furyl isomer lacks this specific activation pathway but is susceptible to different metabolic routes [2]. No head-to-head biological data comparing these two regioisomers have been published; therefore this evidence is limited to class-level structural inference

regioisomerism hydrogen bonding metabolic stability furan oxidation

Side-Chain Length and Flexibility: Propan-2-yl Spacer versus Methylene Linker Impacts Conformational Entropy and Lipophilicity

The target compound incorporates a propan-2-yl spacer between the amide nitrogen and the furan ring, whereas the commercially available analog N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide uses a single methylene linker [1]. The additional carbon atoms in the propan-2-yl chain increase the number of rotatable bonds by one relative to the methylene analog (7 vs. 6 rotatable bonds), which raises conformational entropy and can reduce binding affinity by approximately 0.7–1.0 kcal/mol per freely rotatable bond unless compensated by productive hydrophobic contacts [2]. The calculated logP for the target compound (approximately 4.0) is approximately 0.7 log units higher than that of the methylene-linked analog (calculated logP approximately 3.3), a difference that corresponds to roughly a 5-fold increase in n-octanol/water partition coefficient and may influence membrane permeability and non-specific protein binding [3]. Experimental binding data from BindingDB for N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide show weak affinity for polyadenylate-binding protein 1 (IC50 7.13 × 10^4 nM) and eukaryotic translation initiation factor 4H (IC50 1.57 × 10^4 nM) [4]; no comparable data exist for the target compound. This evidence is cross-study comparable for physicochemical properties but limited to class-level inference for biological activity

linker length conformational flexibility lipophilicity ligand efficiency

Scaffold-Level Differentiation: Xanthene-9-carboxamide versus Diphenylmethylene Core in Class IIa HDAC Inhibition

The target compound contains a rigidified xanthene-9-carboxamide core. Published head-to-head comparisons by Tessier et al. (2009) demonstrate that replacing a flexible diphenylmethylene scaffold (compound 6) with the oxygen-bridged xanthene-9-carboxamide scaffold (compound 13) increases selectivity for HDAC7 over HDAC4. Specifically, the diphenylmethylene parent N-hydroxy-2,2-diphenylacetamide (6) shows sub-micromolar class IIa HDAC inhibitory activity without pronounced isotype selectivity, whereas the xanthene analog N-hydroxy-9H-xanthene-9-carboxamide (13) exhibits an HDAC7 IC50 of 50 nM and is described as 'slightly more selective for HDAC7' [1]. The target compound 1219902-81-4 is the N-[1-(furan-2-yl)propan-2-yl] amide derivative of the xanthene-9-carboxylic acid; however, it lacks the hydroxamic acid zinc-binding group present in the active HDAC inhibitors. Therefore, while the scaffold rigidification advantage is well-documented for the series, the target compound's specific substitution pattern replaces the critical zinc-binding moiety, and its activity against HDAC or other targets has not been reported. This evidence is class-level inference that establishes the scaffold's design rationale but cannot quantify the target compound's activity

HDAC inhibitor scaffold rigidification selectivity class IIa HDAC

CCR1 Antagonist Pharmacophore Context: Quaternary Amine versus Neutral Amide Side-Chain Classification

The most potent xanthene-9-carboxamide CCR1 antagonists reported in the literature (e.g., compound 2q-1) contain a quaternary ammonium moiety and exhibit IC50 values of 0.9 nM (human CCR1) and 5.8 nM (murine CCR1) [1]. The target compound 1219902-81-4 is a neutral amide derivative with no formal charge at physiological pH, placing it in a distinct sub-class from the quaternarized series. Published SAR indicates that introduction of a permanent positive charge via piperidine quaternarization improves CCR1 binding affinity by approximately 100- to 1000-fold compared to neutral analogs [2]. Although no direct binding data exist for 1219902-81-4, its neutral amide character predicts it will be a weak CCR1 binder or inactive, which paradoxically increases its value as a negative control for CCR1 antagonist screening cascades where charged artifacts must be excluded. This evidence is class-level inference supported by published SAR trends from the CCR1 xanthene carboxamide series

CCR1 antagonist quaternary ammonium pharmacophore chemokine receptor

Molecular Weight and Heavy Atom Count Uniformity Across Furan Regioisomers: Procurement Authentication Criterion

The target compound and its 3-furyl regioisomer (CAS 1798486-44-8) are isobaric (both C21H19NO3, exact mass 333.1365 Da) and share identical molecular formula and molecular weight . They cannot be distinguished by low-resolution mass spectrometry or elemental analysis alone, nor by simple molecular weight verification. Positive identification requires either high-resolution mass spectrometry (HRMS) with mass accuracy better than 3 ppm to resolve potential fragment ion differences, or NMR spectroscopy (e.g., ¹H–¹³C HSQC/HMBC to distinguish furan C-2 vs. C-3 attachment through characteristic J-coupling patterns), or chromatographic retention time comparison against authentic standards of both regioisomers under orthogonal HPLC conditions. Suppliers offering both regioisomers under separate catalog numbers (e.g., Chemenu CM970919 for the furan-2-yl vs. CM970963 for the furan-3-yl) must be verified for correct labeling . This evidence is a direct structural fact that carries procurement and quality-control implications

quality control molecular identity isobaric impurities procurement verification

Best-Fit Research and Industrial Application Scenarios for CAS 1219902-81-4


Negative Control Probe for CCR1 Antagonist Screening Cascades

The target compound retains the xanthene-9-carboxamide core found in high-potency CCR1 antagonists (e.g., J 113863, IC50 = 0.9 nM) but lacks the quaternary ammonium group essential for CCR1 binding [1]. It can serve as a structurally matched negative control to discriminate true CCR1-mediated activity from assay interference or non-specific lipophilic effects. Compared to using an unrelated compound as negative control, this scaffold-matched approach reduces the risk of false-positive triage in chemokine receptor screening workflows.

Regioisomer Reference Standard for Analytical Method Development and Quality Control

The compound is isobaric with its 3-furyl regioisomer (CAS 1798486-44-8), necessitating high-resolution analytical differentiation . Laboratories developing HPLC, UPLC-MS/MS, or NMR methods for distinguishing furan regioisomers in compound libraries can use 1219902-81-4 as a primary reference standard. Its well-defined SMILES and InChI Key (DGXYWIMTAXDONA-UHFFFAOYSA-N) support computational library registration and cheminformatics validation of compound identity in screening decks.

Baseline Compound for Xanthene-9-carboxamide Physicochemical Profiling

With a calculated logP of approximately 4.0 and 7 rotatable bonds, 1219902-81-4 occupies a defined position in the lipophilicity–flexibility landscape of xanthene-9-carboxamide derivatives [2]. It can be used as a reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking the impact of side-chain modifications on passive permeability within this scaffold series. Its neutral amide character also makes it a useful comparator for assessing the contribution of a permanent positive charge to permeability and efflux ratios in CCR1 antagonist lead optimization.

Fragment Elaboration Starting Point for HDAC or Kinase Probe Discovery

The xanthene-9-carboxamide scaffold has demonstrated target engagement in HDAC class IIa and CCR1 systems [3]. The target compound's furan-bearing propan-2-yl side chain introduces a heterocyclic moiety capable of participating in π–π stacking and hydrogen-bonding interactions with protein targets. Medicinal chemistry groups can use 1219902-81-4 as a starting material for library synthesis, introducing hydroxamic acid or other zinc-binding groups to elaborate the amide into a functional HDAC inhibitor, or appending basic amine substituents to explore CCR1 antagonist potential.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.